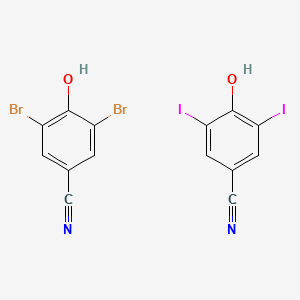
1,3-Diacetoxy-1,1,3,3-tetraoctyldistannoxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diacetoxy-1,1,3,3-tetraoctyldistannoxane is an organotin compound with the molecular formula C32H64O5Sn2 It is a derivative of distannoxane, characterized by the presence of two tin atoms connected through an oxygen bridge, with each tin atom further bonded to octyl groups and acetoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Diacetoxy-1,1,3,3-tetraoctyldistannoxane can be synthesized through the reaction of tetraoctyltin with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to facilitate the formation of the desired product. The general reaction scheme is as follows:
(C8H17)4Sn+2(CH3CO)2O→(C8H17)2Sn-O-Sn(C8H17)2+2CH3COOH
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-quality compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diacetoxy-1,1,3,3-tetraoctyldistannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: The acetoxy groups can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or alkoxides like sodium methoxide are employed.
Major Products
Oxidation: Tin oxides and octyl acetate.
Reduction: 1,3-dihydroxy-1,1,3,3-tetraoctyldistannoxane.
Substitution: 1,3-dihalo-1,1,3,3-tetraoctyldistannoxane or 1,3-dialkoxy-1,1,3,3-tetraoctyldistannoxane.
Wissenschaftliche Forschungsanwendungen
1,3-Diacetoxy-1,1,3,3-tetraoctyldistannoxane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,3-diacetoxy-1,1,3,3-tetraoctyldistannoxane involves its interaction with molecular targets through its tin-oxygen-tin bridge. This structure allows the compound to form complexes with various substrates, facilitating catalytic reactions. The acetoxy groups can undergo hydrolysis, releasing acetic acid and generating reactive intermediates that participate in further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane: Similar structure but with butyl groups instead of octyl groups.
1,3-Dihydroxy-1,1,3,3-tetraoctyldistannoxane: Hydroxyl groups replace acetoxy groups.
1,3-Dihalo-1,1,3,3-tetraoctyldistannoxane: Halogen atoms replace acetoxy groups.
Uniqueness
1,3-Diacetoxy-1,1,3,3-tetraoctyldistannoxane is unique due to its long octyl chains, which impart distinct solubility and reactivity properties compared to its butyl and halogenated counterparts. This makes it particularly useful in applications requiring specific hydrophobicity and steric effects.
Eigenschaften
CAS-Nummer |
69799-37-7 |
|---|---|
Molekularformel |
C36H74O5Sn2 |
Molekulargewicht |
824.4 g/mol |
IUPAC-Name |
[[acetyloxy(dioctyl)stannyl]oxy-dioctylstannyl] acetate |
InChI |
InChI=1S/4C8H17.2C2H4O2.O.2Sn/c4*1-3-5-7-8-6-4-2;2*1-2(3)4;;;/h4*1,3-8H2,2H3;2*1H3,(H,3,4);;;/q;;;;;;;2*+1/p-2 |
InChI-Schlüssel |
PWFYHTTWTFQSLE-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















